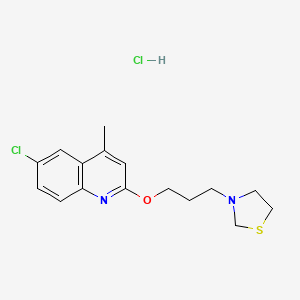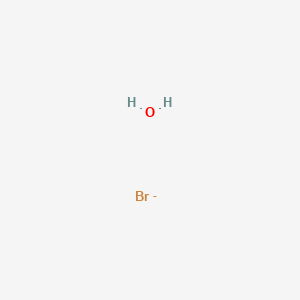
Bromide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromide hydrate is a compound that consists of bromide ions (Br⁻) and water molecules. Hydrates are compounds that include water molecules within their crystalline structure. Bromide hydrate is typically formed when bromide salts, such as sodium bromide or potassium bromide, come into contact with water, resulting in the incorporation of water molecules into the crystal lattice.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromide hydrate can be synthesized by dissolving bromide salts in water. For example, sodium bromide (NaBr) or potassium bromide (KBr) can be dissolved in water to form their respective hydrates. The general reaction is: [ \text{NaBr} + \text{H}_2\text{O} \rightarrow \text{NaBr} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, bromide hydrates are typically produced by dissolving bromide salts in water under controlled conditions. The concentration of the solution and the temperature are carefully monitored to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, forming bromide hydrate crystals.
Analyse Des Réactions Chimiques
Types of Reactions
Bromide hydrate can undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) in the presence of an oxidizing agent.
Reduction: Bromine can be reduced back to bromide ions.
Substitution: Bromide ions can participate in substitution reactions, where they are replaced by other halide ions or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃)
Nucleophiles: Hydroxide ions (OH⁻), cyanide ions (CN⁻)
Major Products Formed
Oxidation: Bromine (Br₂)
Reduction: Bromide ions (Br⁻)
Substitution: Various substituted bromide compounds, depending on the nucleophile used
Applications De Recherche Scientifique
Bromide hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of bromide ions on cellular processes.
Medicine: Utilized in the formulation of certain medications and as a sedative in some treatments.
Industry: Used in the production of flame retardants, photographic chemicals, and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of bromide hydrate involves the interaction of bromide ions with various molecular targets. Bromide ions can affect the activity of enzymes and ion channels, leading to changes in cellular processes. For example, bromide ions can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparaison Avec Des Composés Similaires
Bromide hydrate can be compared with other similar compounds, such as:
Chloride Hydrate (Cl⁻): Similar in structure but contains chloride ions instead of bromide ions.
Iodide Hydrate (I⁻): Contains iodide ions and has different chemical properties due to the larger size of iodide ions.
Fluoride Hydrate (F⁻): Contains fluoride ions and is more reactive due to the high electronegativity of fluoride.
Bromide hydrate is unique due to the specific properties of bromide ions, such as their moderate reactivity and ability to form stable hydrates .
Propriétés
Numéro CAS |
38655-06-0 |
|---|---|
Formule moléculaire |
BrH2O- |
Poids moléculaire |
97.92 g/mol |
Nom IUPAC |
bromide;hydrate |
InChI |
InChI=1S/BrH.H2O/h1H;1H2/p-1 |
Clé InChI |
GVLGAFRNYJVHBC-UHFFFAOYSA-M |
SMILES canonique |
O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


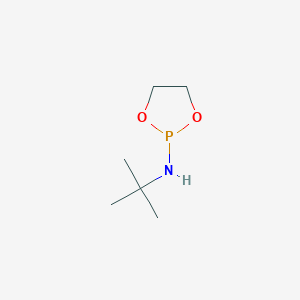
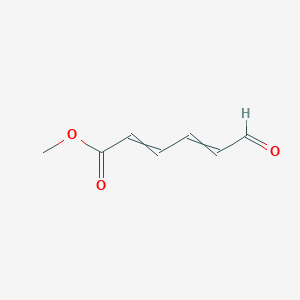
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)


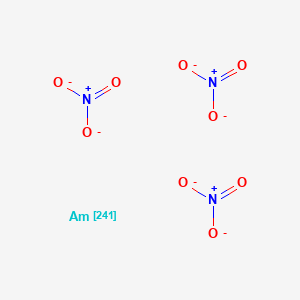
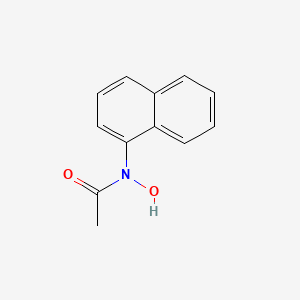
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
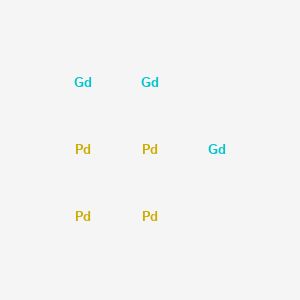

![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
